

Application Notes and Protocols for VH032-C6-NH-Boc in Cancer Research

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Compound of Interest

Compound Name: VH032-C6-NH-Boc

Cat. No.: B12372104

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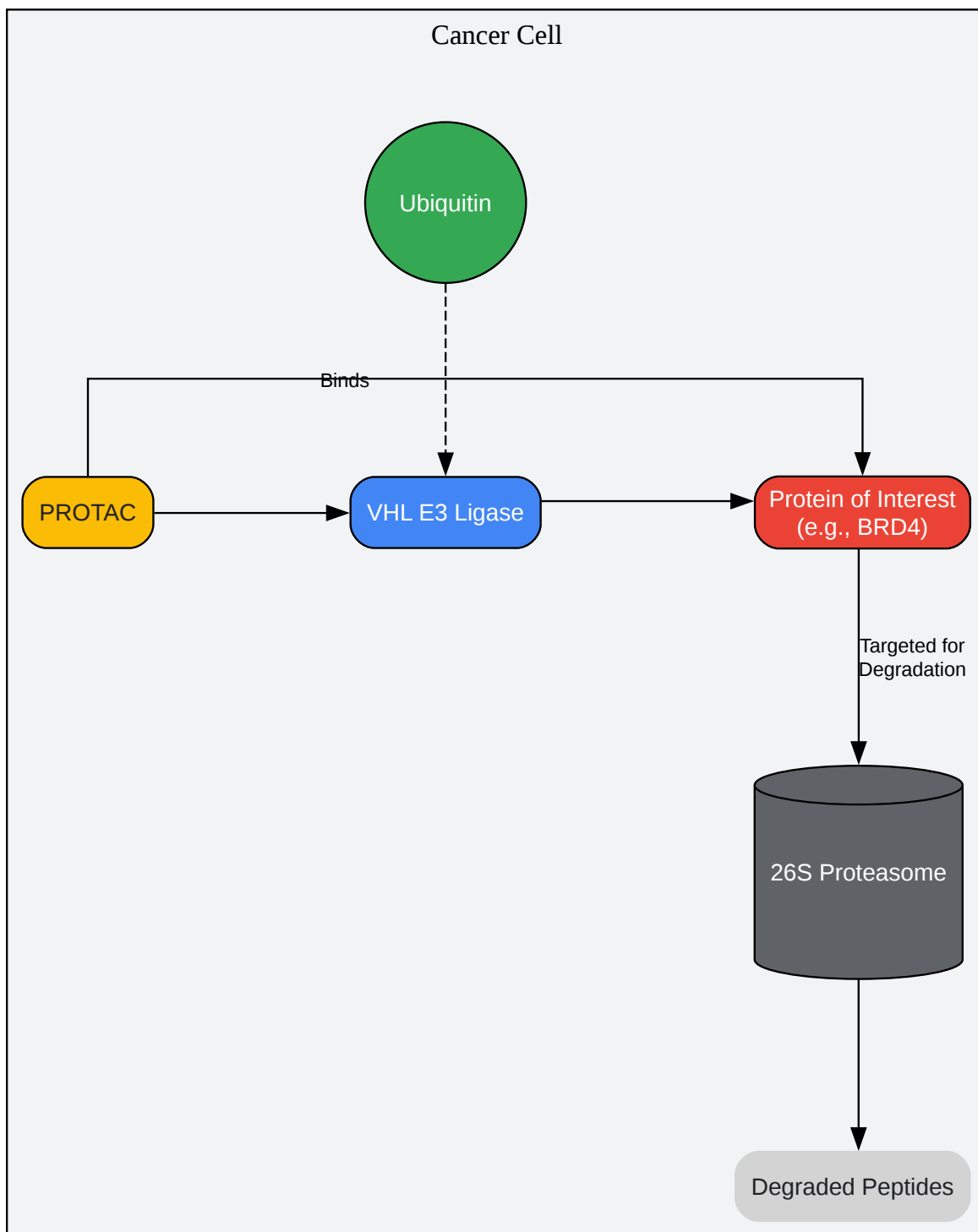
Introduction

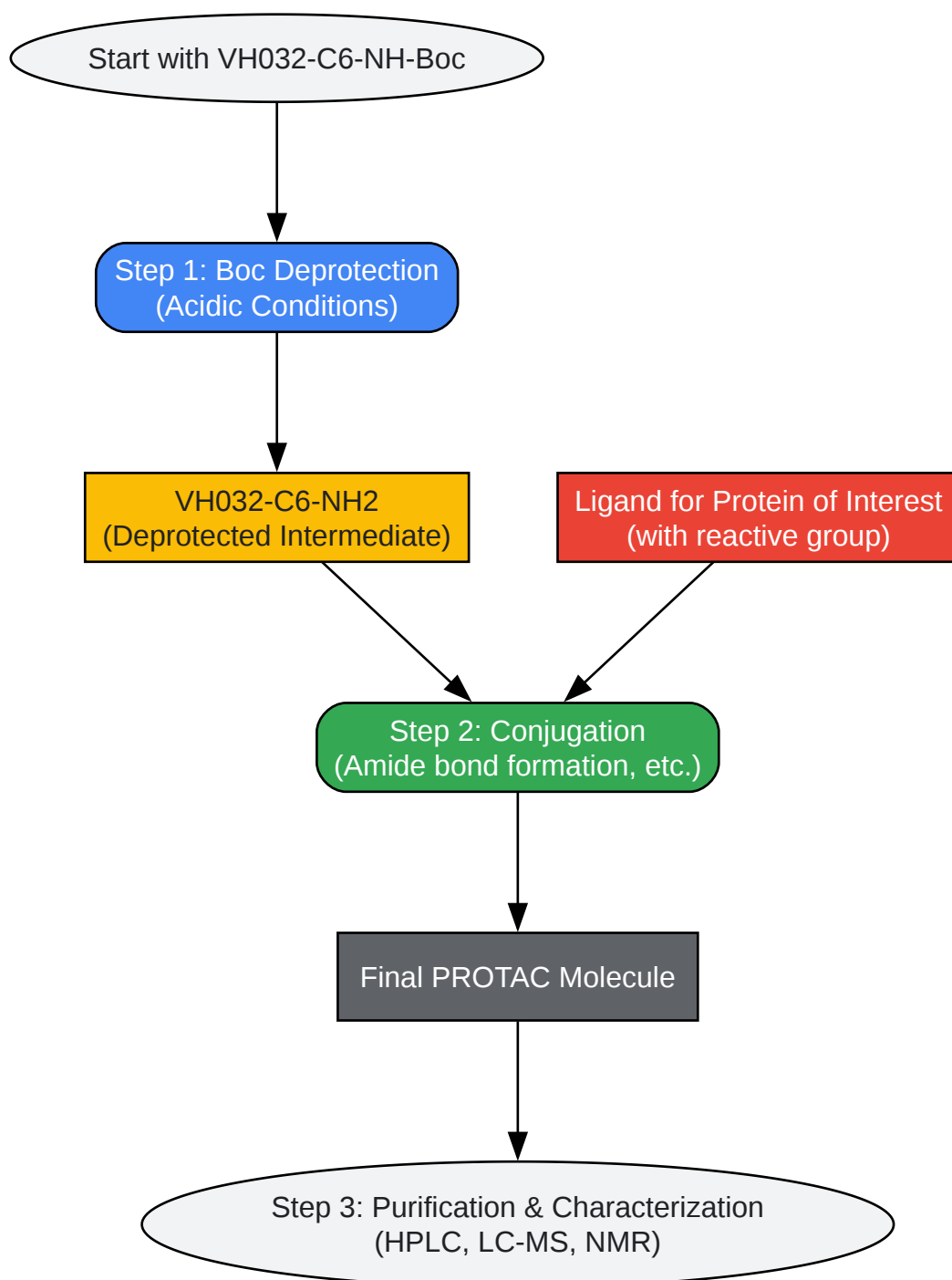
VH032-C6-NH-Boc is a crucial chemical intermediate employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research.^{[1][2]} It is not intended for direct therapeutic use but serves as a foundational building block for creating heterobifunctional molecules that can selectively induce the degradation of cancer-promoting proteins.

This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a six-carbon (C6) alkyl linker, with a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.^{[2][3]} The Boc protecting group allows for controlled, sequential synthesis of the final PROTAC molecule. Upon removal of the Boc group under acidic conditions, the now-free amine on the linker can be conjugated to a ligand that binds to a specific protein of interest (POI) implicated in cancer.^{[1][4]} This modular nature enables the development of PROTACs targeting a wide array of oncogenic proteins for degradation through the ubiquitin-proteasome system.^{[5][6]}

Mechanism of Action of a VH032-C6-NH-Boc-Derived PROTAC

A PROTAC synthesized using **VH032-C6-NH-Boc** operates by hijacking the cell's natural protein disposal machinery. The final PROTAC molecule is heterobifunctional, with one end binding to the VHL E3 ligase (via the VH032 moiety) and the other end binding to the target cancer protein.^[7] This binding induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.^[8] Within this complex, the E3 ligase ubiquitinates the target protein, tagging it for recognition and subsequent degradation by the 26S proteasome.^{[9][10]} This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a profound and sustained reduction of the oncoprotein.^[8]





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